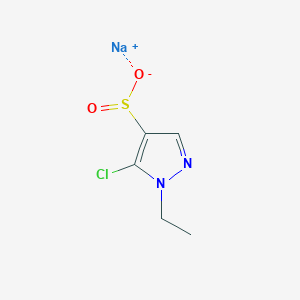![molecular formula C24H24N4O4 B2849202 methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1251615-23-2](/img/structure/B2849202.png)
methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a synthetic compound that falls within the class of pyrido[4,3-d]pyrimidinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions, starting with the preparation of the key intermediates. A general synthetic route might involve the following steps:
Formation of the Pyrimidinone Core: : A condensation reaction between a suitable amino ester and a diester or diketone precursor can generate the pyrimidinone core.
Introduction of the Benzyl Group: : The benzyl group can be introduced via nucleophilic substitution or catalytic hydrogenation reactions.
Attachment of the Acetamido Group: : This involves acylation of an amine group on the pyrimidinone core with acetic anhydride or acetyl chloride.
Final Methyl Ester Formation: : The esterification step can be carried out using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production would typically scale up these synthetic steps, emphasizing cost-efficiency and yield optimization. The reaction conditions, such as temperature, solvent choice, and reaction time, would be optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidative metabolites.
Reduction: : Reduction of the ketone group can yield secondary alcohol derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may involve the use of halogenating agents or alkylating reagents, depending on the desired substitution pattern.
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Introduction of halogen or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reference standard in the study of synthetic routes and reaction mechanisms. Its unique structure makes it a valuable target for synthetic organic chemists.
Biology
In biological research, methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is studied for its potential bioactivity. It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its pharmacological profile is being explored for potential use in treating various medical conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action involves the interaction of the compound with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrido[4,3-d]pyrimidinone core is known to interact with protein kinases, which play crucial roles in cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2-(4-oxo-4H-pyrido[4,3-d]pyrimidin-3-yl)acetamido)benzoate: : Shares a similar pyrimidinone core but lacks the benzyl group.
Ethyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate: : Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-(2-(4-oxo-2,3,4,5-tetrahydro-1H-pyrido[4,3-d]pyrimidin-3-yl)acetamido)benzoate: : Similar structure but with different saturation in the pyrimidinone ring.
Uniqueness
The uniqueness of methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate lies in its specific structural features, such as the benzyl group and the methyl ester. These features may enhance its bioactivity and provide unique interaction profiles with molecular targets compared to its analogs.
Exploring new compounds can be a game-changer in both academic research and industrial applications. Anything specific you’re working on with this compound?
Propiedades
IUPAC Name |
methyl 4-[[2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-32-24(31)18-7-9-19(10-8-18)26-22(29)15-28-16-25-21-11-12-27(14-20(21)23(28)30)13-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOYZYNZJQDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)
![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)
![2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide](/img/structure/B2849130.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2849131.png)
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2849133.png)



![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)


![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)
